molecular formula C15H20O4 B12421804 6alpha-Hydroxytomentosin

6alpha-Hydroxytomentosin

Cat. No.: B12421804
M. Wt: 264.32 g/mol
InChI Key: ZKFQTXFRYQAIAT-IOEYQFCTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Hydroxytomentosin involves several steps, including extraction, purification, and crystallization. The compound is typically extracted from plant sources using solvents such as ethanol, dichloromethane, and methanol . The extracted material is then purified through chromatographic techniques to isolate this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6alpha-Hydroxytomentosin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 6alpha-Hydroxytomentosin involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by modulating oxidative stress, inflammation, and cell proliferation pathways. It targets specific enzymes and receptors involved in these processes, leading to its observed biological activities .

Comparison with Similar Compounds

6alpha-Hydroxytomentosin is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,4S,7S,8aR)-4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-6-13-14(10(3)15(18)19-13)12(17)7-11(8)5-4-9(2)16/h7-8,12-14,17H,3-6H2,1-2H3/t8-,12-,13+,14-/m0/s1

InChI Key

ZKFQTXFRYQAIAT-IOEYQFCTSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H](C=C1CCC(=O)C)O)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C=C1CCC(=O)C)O)C(=C)C(=O)O2

Origin of Product

United States

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